
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C12H10ClN3O2 . It is used extensively in various scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 263.680 Da and the monoisotopic mass is 263.046143 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.83 . It is a solid in its physical form .Scientific Research Applications
Inhibitor of NF-kappaB and AP-1 Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at enhancing oral bioavailability and observed that specific substitutions in the pyrimidine ring could maintain or alter the compound's activity and permeability.
Aromatic Polyamides and Polyimides Synthesis
Research by Yang and Lin (1994) utilized a derivative of N-phenyl-3,3-bis(4-hydroxyphenyl) phthalimidine in the synthesis of aromatic polyamides and polyimides. The synthesized compounds displayed amorphous properties, solubility in polar solvents, and high thermal stability, making them potential candidates for industrial applications.
Properties of Aromatic Polyamides with Ether Linkages
A study by Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers showed solubility in various solvents, high glass transition temperatures, and thermal stability, suggesting their potential use in high-performance material applications.
Development of Imaging Agents
Fookes et al. (2008) Fookes et al. (2008) synthesized compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The study focused on developing imaging agents for neurodegenerative disorders, utilizing fluorine substitutions to enhance the efficacy and selectivity of the compounds.
Chemical Transformation Prediction
Wang et al. (2006) Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. The research provides insights into how mass spectrometry can aid in understanding the reactivity and potential chemical reactions of such compounds in solution.
Anticancer Agents Synthesis
Hosamani et al. (2015) Hosamani et al. (2015) reported the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. The compounds were evaluated for their effectiveness against human cancer cell lines, demonstrating the potential of such derivatives in cancer therapy.
properties
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-10-11(22-16(23)12-4-1-2-5-14(12)19)6-7-15(13)24-17-20-8-3-9-21-17/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSADFTONHLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)
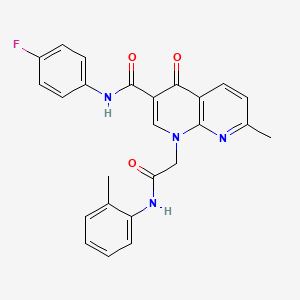
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)
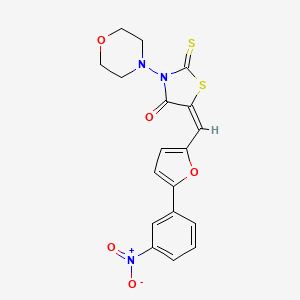
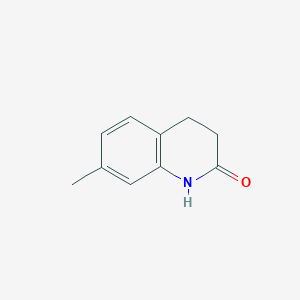
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)
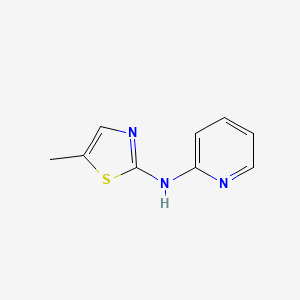
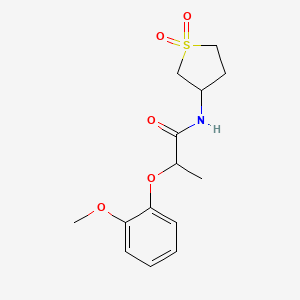
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)
![2-Chloro-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]acetamide](/img/structure/B2941753.png)
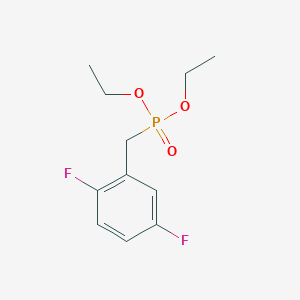
![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)